molecular formula C12H15NO2 B12870139 (2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid

(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12870139
M. Wt: 205.25 g/mol
InChI Key: SKQLXMFYXIIUIN-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the p-tolyl group and the carboxylic acid group. This can be achieved through various substitution reactions using reagents like p-tolyl halides and carboxylating agents.

Industrial Production Methods: Industrial production often employs microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for the rapid and efficient construction of the pyrrolidine ring and its subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: p-Tolyl halides, carboxylating agents.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemistry:

    Synthesis of Bioactive Molecules: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Biology:

    Enzyme Inhibition: It can be used to study enzyme inhibition mechanisms, particularly those involving pyrrolidine-based inhibitors.

Medicine:

    Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for its chiral properties and biological activity.

Industry:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the p-tolyl group contribute to its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyrrolidine-2-one: A lactam derivative with similar structural features.

    Pyrrolidine-2,5-dione: Another derivative with potential biological activity.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: (2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both aromatic and carboxylic functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10?,11-/m0/s1

InChI Key

SKQLXMFYXIIUIN-DTIOYNMSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2CC[C@H](N2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.